molecular formula C23H26N6O4S B2529984 N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1207018-95-8

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2529984
CAS RN: 1207018-95-8
M. Wt: 482.56
InChI Key: XCNFGCQUFQLWPZ-UHFFFAOYSA-N
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Description

The compound "N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a complex molecule that is likely to be of interest in the field of medicinal chemistry due to its structural features, which include a pyrimidine ring—a common motif in drug design—and various substituents that could affect its biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with modest to low overall yields. For instance, the synthesis of a PET agent with a pyrazolo[3,4-b]pyridine moiety was achieved in 9 steps with a 1% overall yield, indicating the complexity and potential challenges in synthesizing such intricate molecules . This suggests that the synthesis of the compound may also involve multiple steps and could be optimized for better yields.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their potential biological activity. The papers discuss various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, which are structurally related to the compound of interest . These structures are known for their ability to interact with biological targets, which could be relevant for the compound being analyzed.

Chemical Reactions Analysis

The chemical reactivity of similar compounds involves interactions with reagents like hydroxylamine hydrochloride, leading to ring cleavage and cyclization reactions . This indicates that the compound may also undergo interesting chemical transformations, which could be explored to modify its structure and potentially alter its biological activity.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of the specific compound, they do offer insights into related compounds. For example, the synthesis of PET agents involves careful consideration of properties like specific activity and radiochemical yields . Similarly, the synthesis of other heterocyclic compounds may involve considerations of solubility, stability, and reactivity, which are important for the compound's potential use in biological systems .

Scientific Research Applications

  • Insecticidal and Antibacterial Potential : A study by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine linked pyrazole heterocyclics, including compounds similar to the target compound, and evaluated their insecticidal and antibacterial potential. This research highlights the potential application of such compounds in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

  • Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which were screened for their cytotoxic (against HCT-116 and MCF-7 cancer cell lines) and 5-lipoxygenase inhibition activities. These compounds, related to the target compound, showed promise as potential anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

  • Antimicrobial Activity : Research by Bondock et al. (2008) involved synthesizing new heterocycles incorporating antipyrine moiety, closely related to the target compound, and evaluating them as antimicrobial agents. Their findings contribute to the development of new antimicrobial compounds (Bondock et al., 2008).

  • Cytotoxic Heterocyclic Compounds : Mansour et al. (2020) utilized a derivative similar to the target compound in the synthesis of various heterocyclic compounds, including pyrazole and isoxazole, and evaluated their cytotoxic activity against cancer cell lines. This research highlights the compound's potential in anticancer drug development (Mansour et al., 2020).

  • Antimicrobial and Antiproliferative Activities : Fahim et al. (2021) investigated the synthesis of novel heterocycles, including pyrazole, isoxazole, and pyrimidine derivatives, for their antimicrobial and in vitro anticancer activities. These studies contribute to the exploration of new therapeutic agents (Fahim et al., 2021).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S/c1-14-15(2)24-23(26-21(14)30)29-20(13-19(27-29)16-5-6-16)25-22(31)17-7-9-18(10-8-17)34(32,33)28-11-3-4-12-28/h7-10,13,16H,3-6,11-12H2,1-2H3,(H,25,31)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNFGCQUFQLWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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